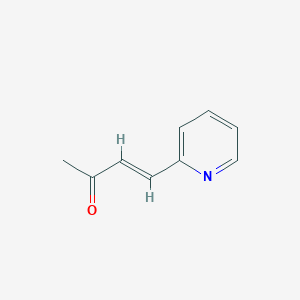

4-(Pyridin-2-YL)but-3-EN-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-pyridin-2-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUISYXGZHYDPNI-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94445-74-6 | |

| Record name | (3E)-4-(pyridin-2-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyridin 2 Yl but 3 En 2 One and Its Structural Analogs

Direct Synthetic Approaches

Direct methods for synthesizing the pyridylbutenone scaffold primarily rely on carbon-carbon bond-forming reactions that establish the enone's characteristic α,β-unsaturated system.

Condensation Reactions and Their Variants

The Claisen-Schmidt condensation is a cornerstone for the synthesis of 4-(pyridin-2-yl)but-3-en-2-one (B2755965). wikipedia.org This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing the target compound, this translates to the condensation of pyridine-2-carbaldehyde with acetone (B3395972). semanticscholar.org The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the acetone to form a nucleophilic enolate. pearson.comwikipedia.org This enolate then attacks the carbonyl carbon of pyridine-2-carbaldehyde, followed by dehydration to yield the α,β-unsaturated ketone. wikipedia.org

Variants of the aldol (B89426) condensation, such as the crossed aldol condensation, are also employed. iitk.ac.inpurechemistry.orgpatsnap.com This method allows for the reaction between two different carbonyl compounds. iitk.ac.inpatsnap.com For instance, substituted pyridine (B92270) carbaldehydes can be reacted with various ketones to produce a diverse range of pyridyl-substituted enones. asianpubs.orgresearchgate.net The reaction conditions can be modified to control the outcome, and in some cases, solvent-free conditions using solid catalysts like sodium hydroxide have been reported to give quantitative yields. wikipedia.org

An improved Claisen-Schmidt condensation method has been developed for synthesizing pyridinyl analogues of dibenzylideneacetone, which are structurally related to this compound. rsc.org This procedure utilizes potassium carbonate as the base in a toluene-ethanol-water solvent system, offering mild conditions and good to excellent yields for a variety of substituted nicotinaldehydes and acetone. rsc.org

Table 1: Examples of Condensation Reactions for Pyridyl Enone Synthesis

| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Base/Catalyst | Solvent | Product | Reference |

| Pyridine-2-carbaldehyde | Acetone | NaOH | Ethanol (B145695)/Water | This compound | semanticscholar.orgpearson.com |

| Substituted Nicotinaldehyde | Acetone | K₂CO₃ | Toluene/EtOH/H₂O | Pyridinyl analogue of dibenzylideneacetone | rsc.org |

| Pyrazole-4-carbaldehyde | Acetone | KOH | Ethanol | Pyrazolo[3,4-b]pyridine derivative | semanticscholar.org |

| Benzaldehyde | Acetone | NaOH | Not specified | 4-hydroxy-4-phenyl-2-butanone | iitk.ac.in |

Wittig Reactions and Related Olefination Methodologies for Enone Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide powerful and stereoselective methods for the formation of the carbon-carbon double bond in enones. harvard.educonicet.gov.arwikipedia.org The HWE reaction, in particular, is widely used for synthesizing α,β-unsaturated carbonyl compounds and typically favors the formation of the (E)-alkene isomer. conicet.gov.arwikipedia.org

In this approach, a stabilized phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of pyridine-2-carbaldehyde with a phosphonate ylide derived from a keto-phosphonate, such as diethyl (2-oxopropyl)phosphonate. The use of different bases and reaction conditions can influence the stereochemical outcome of the reaction. conicet.gov.aracs.org The HWE reaction is valued for its ability to create complex molecular scaffolds with high reliability. researchgate.net

The versatility of the HWE reaction is demonstrated in its application to the synthesis of various natural products, where it is often used to construct key enone fragments. conicet.gov.arthieme-connect.com For example, it has been employed in the synthesis of macrolactones through an intramolecular olefination. conicet.gov.ar

Other Established Chemical Routes to Pyridyl-Substituted Enones

Several other synthetic strategies have been developed for the preparation of pyridyl-substituted enones. One such method is the Kröhnke pyridine synthesis, which allows for the formation of polysubstituted pyridines that can potentially be precursors to pyridyl enones. wikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org

Another approach involves the palladium-catalyzed cross-dehydrogenative Heck-type olefination of chalcones and other aromatic ketones with unactivated olefins. acs.org This method, while not directly producing this compound, demonstrates a modern approach to forming the enone functionality on an aromatic system. acs.org

Furthermore, the Bohlmann-Rahtz pyridine synthesis offers a two-step method for generating substituted pyridines from enamines and ethynylketones. organic-chemistry.org The resulting pyridines can be functionalized further to yield the desired enone. Modifications to this method have been developed to allow for a one-pot synthesis of tri- and tetrasubstituted pyridines. organic-chemistry.orgcore.ac.ukorganic-chemistry.org

Precursor-Based Synthesis Strategies

These strategies involve the synthesis of key intermediates, which are then converted into the final this compound product or its analogs.

Utilization of Substituted Pyridine Carbaldehydes

Pyridine-2-carbaldehyde, also known as 2-formylpyridine, is a key precursor for the synthesis of this compound. wikipedia.org It is typically prepared by the oxidation of 2-hydroxymethylpyridine or 2-methylpyridine. wikipedia.org This aldehyde can then undergo condensation reactions with acetone or other ketones to form the target enone. semanticscholar.orgasianpubs.orgresearchgate.net

The reactivity of the aldehyde group allows for various transformations. For instance, it can react with amines to form Schiff bases, which are useful ligands in coordination chemistry. wikipedia.org The synthesis of substituted pyridine-2-carbaldehydes provides access to a wide range of structurally diverse pyridyl enones. asianpubs.orgmdpi.com For example, various substituted pyridine-2-carbaldehydes have been used in one-pot syntheses of chalcones under solvent-free conditions using mesoporous materials as catalysts. asianpubs.orgresearchgate.net

Table 2: Synthesis of Pyridine-2-carbaldehyde and its Analogs

| Starting Material | Reagent(s) | Product | Reference |

| 2-Hydroxymethylpyridine | Oxidizing agent | Pyridine-2-carbaldehyde | wikipedia.org |

| 2-Methylpyridine | Oxidizing agent | Pyridine-2-carbaldehyde | wikipedia.org |

| {6-[(Benzyloxy)methyl]pyridin-2-yl}methanol | Dess–Martin periodinane | 6-((Benzyloxy)methyl)pyridine-2-carbaldehyde | mdpi.com |

| 6-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-2-yl}methanol | Dess–Martin periodinane | 6-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridine-2-carbaldehyde | mdpi.com |

Transformations Involving But-3-yn-2-one Derivatives

But-3-yn-2-one and its derivatives serve as valuable precursors for the synthesis of enones through various addition and cyclization reactions. The Bohlmann-Rahtz pyridine synthesis, for instance, utilizes the condensation of enamines with ethynylketones like but-3-yn-2-one to form an aminodiene intermediate, which then cyclizes to a substituted pyridine. organic-chemistry.org A modification of this reaction uses the more stable 4-(trimethylsilyl)but-3-yn-2-one, which undergoes desilylation in situ. organic-chemistry.org

Another important transformation is the hydroarylation of alkynes. Ruthenium-catalyzed hydroarylation of in situ generated 3,3,3-trifluoro-1-propyne with 2-phenylpyridine (B120327) derivatives demonstrates a method for C-H bond activation to form β-trifluoromethylstyrenes, which are structurally analogous to pyridyl enones. nih.gov Similarly, the reaction of propargyl alcohols with a ruthenium dienone complex can yield β-ruthenium-substituted enones. acs.org Pyridyl-substituted enynes, which are analogs of alkynyl enones, have been shown to undergo cyclization reactions in the presence of a metal catalyst and a nucleophile to form polycyclic indolizines. diva-portal.org

Multi-component Reaction Design for Enone Scaffolds

Multi-component reactions (MCRs) are a highly efficient method for synthesizing complex molecules like enones from three or more starting materials in a single step. researchgate.netnih.gov This approach is valued for its atom economy and ability to quickly generate a diverse range of compounds. researchgate.netnih.gov MCRs can be initiated through various means, including the Ugi and Passerini reactions, which can then be followed by other chemical transformations to create even more complex and diverse molecular structures. nih.govbeilstein-journals.org

The synthesis of pyridin-2-ones, a related structural class, often utilizes a three-component reaction involving an aldehyde, malononitrile (B47326), and an amino-based component, typically facilitated by a base. researchgate.net For instance, a one-pot, three-component synthesis has been developed for certain pyridine derivatives by reacting 3-acetyl coumarins, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) under acidic conditions. nih.gov Another example involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be used to produce imidazo[1,2-a]pyridines from aminopyridines, isocyanides, and aldehydes. beilstein-journals.org

These MCR strategies offer a powerful toolkit for chemists to build libraries of enone-containing compounds and their analogs, which can then be screened for various biological or material properties. The ability to systematically vary the starting materials allows for the exploration of a wide chemical space.

Chemodivergent Syntheses and Regioselectivity Control in Pyridyl Enone Formation

Chemodivergent synthesis allows for the creation of different products from a common starting material by carefully controlling the reaction conditions. rsc.org This level of control is particularly important in the synthesis of pyridyl enones, where the precise arrangement of atoms (regioselectivity) can significantly impact the molecule's properties.

Controlling regioselectivity in reactions involving the pyridine ring is a key challenge. For example, in the formation of substituted pyridines via 3,4-pyridyne intermediates, the position of nucleophilic attack can be directed by using neighboring halide or sulfamate (B1201201) groups. nih.gov This strategy allows for the synthesis of specific isomers that might otherwise be difficult to obtain. nih.gov

Similarly, in the synthesis of polysubstituted pyrroles and pyridines from N-allyl enaminones, a tandem process of bromination followed by a Heck reaction can be controlled to produce different heterocyclic products by varying the substituents on the starting enaminone. rsc.org The ability to switch between different reaction pathways by altering catalysts, solvents, or other reaction parameters is a hallmark of chemodivergent synthesis. rsc.org This approach provides access to a wide range of structurally diverse pyridyl enone derivatives from a limited set of precursors.

Process Optimization and Scalability Considerations in Synthetic Procedures

Moving a synthetic procedure from a small-scale laboratory setting to large-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. acs.orgunits.it For pyridyl enone synthesis, this can involve transitioning from traditional batch processes to continuous flow systems, which offer advantages in terms of heat and mass transfer, safety, and ease of scaling. units.it

A key aspect of process optimization is the selection of appropriate starting materials and reagents that are both inexpensive and readily available. For instance, in the synthesis of a pyridinooxazoline (PyOx) ligand, picolinic acid was identified as a more practical starting material than 2-cyanopyridine (B140075) for large-scale production. beilstein-journals.org The optimization process also focuses on improving reaction yields and simplifying purification methods. This can involve screening different solvents, catalysts, and reaction temperatures to find the most efficient conditions. units.itacs.org

For example, in the development of a scalable synthesis for a pharmaceutical intermediate, a five-step, two-pot procedure was developed that avoided the use of sealed vessels and allowed for large-scale production without the need for chromatographic purification. acs.orgunimi.it The use of continuous stirred-tank reactors (CSTRs) and biocatalysis are other advanced strategies that can be employed to improve the scalability and sustainability of a synthetic process. acs.org

The table below summarizes key aspects of process optimization for related compounds, highlighting the types of improvements that are relevant for the scalable synthesis of pyridyl enones.

| Parameter | Initial Method | Optimized/Scalable Method | Reference |

| Starting Material | 2-cyanopyridine | Picolinic acid | beilstein-journals.org |

| Reaction Scale | Small scale (<5 g) | Multi-gram scale | acs.orgbeilstein-journals.org |

| Purification | Silica gel chromatography | Recrystallization, no chromatography | acs.orgacs.org |

| Process Type | Batch | Continuous Flow / One-pot | acs.orgunits.it |

| Yield | Variable/Low | High and consistent | acs.orgbeilstein-journals.orgunimi.it |

Chemical Reactivity and Transformation Pathways

Conjugate Addition Reactions (Michael Additions) to the Enone System

Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds like 4-(pyridin-2-yl)but-3-en-2-one (B2755965). wikipedia.org In this process, a nucleophile adds to the β-carbon of the enone system. libretexts.org The reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated to yield the 1,4-addition product. wikipedia.org

A wide range of nucleophiles can participate in conjugate addition reactions with pyridyl enones. These include "soft" nucleophiles such as amines, thiols, and organocuprates, which preferentially add to the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). youtube.com

Lithiated methyl pyridines have been shown to undergo efficient conjugate addition to enones, providing a versatile method for the synthesis of more complex pyridine (B92270) and piperidine-containing structures. nih.govnih.gov The reaction proceeds well with various cyclic and acyclic enones. nih.gov Similarly, organolithium reagents can react with pyridyl-substituted ethylenes, with the resulting anionic intermediate being trapped by various electrophiles. nsf.govnih.gov The stability of this intermediate is thought to be enhanced by the presence of the pyridyl group. nsf.gov Gilman reagents, which are lithium diorganocopper compounds, are also effective for the 1,4-addition of alkyl groups to α,β-unsaturated carbonyls. libretexts.orgmasterorganicchemistry.com

The scope of reactants in Michael additions to pyridyl enones is broad, encompassing various nucleophiles and electrophiles, as demonstrated in the following table.

| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Product Type | Reference |

| Lithiated 2-picoline | Cyclohexenone | 1,4-adduct | nih.gov |

| n-Butyllithium | trans-1,2-di-(2-pyridyl)ethylene | Michael adduct | nsf.govnih.gov |

| 2-Pyridylcuprate | (E)-methyl crotonate | Conjugate addition product | imperial.ac.uk |

| 4-Pyridylcuprate | (E)-3-penten-2-one | Conjugate addition product | imperial.ac.uk |

| 3-Oxobutanamide | 4-Phenylbut-3-en-2-one | Dihydropyridin-2-one | rsc.org |

Conjugate addition reactions can lead to the formation of new stereocenters at the α and/or β positions relative to the carbonyl group. youtube.com The stereochemical outcome of these reactions is often influenced by thermodynamic control, where the more stable diastereomer is the major product. nsf.gov For instance, in some additions, isomerization between epimers can occur, leading to the thermodynamically favored product. nsf.gov

Asymmetric Michael additions can be achieved using chiral nucleophiles or catalysts. organicchemistrydata.org Chiral imines have been employed to achieve asymmetric conjugate additions. The stereoselectivity of these reactions is a critical aspect in the synthesis of enantiomerically pure compounds. organicchemistrydata.org The formation of a single enantiomer or diastereomer is a significant goal in these synthetic strategies. youtube.com

Cyclization Reactions and Heterocyclic Ring Formation

The conjugate addition products derived from this compound often serve as versatile intermediates for the synthesis of various fused heterocyclic systems. The presence of the pyridine ring and the carbonyl functionality allows for subsequent intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. bohrium.comias.ac.in

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with significant biological activity. nih.gov One synthetic route to this scaffold involves the cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds. mdpi.com The reaction mechanism is believed to proceed through an initial Michael addition of the aminopyrazole to the enone, followed by an intramolecular attack of the amino group on the carbonyl carbon, and subsequent dehydration and oxidation to form the fused ring system. mdpi.com Various substituted pyrazolo[3,4-b]pyridines have been synthesized using this approach. nih.gov

A notable application is the synthesis of pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes through a cascade 6-endo-dig cyclization. nih.gov This method demonstrates good functional group tolerance and regioselectivity. nih.gov

Pyridin-2(1H)-imines can be synthesized from conjugated ynones, which are structurally related to enones. A proposed cascade process begins with a Michael addition of 2-aminopyridines to the ynone, followed by an intramolecular cyclization. figshare.com While this specific transformation starts from an ynone, the underlying principle of Michael addition followed by cyclization is a common theme in the chemistry of α,β-unsaturated systems. The synthesis of polysubstituted pyridin-2-one derivatives has been achieved through the Michael addition of 3-oxobutanamide to α,β-ethylenic ketones. rsc.orgresearchgate.net

The reactivity of pyridyl enones extends to the synthesis of a variety of other fused heterocyclic systems. bohrium.comias.ac.in For instance, tandem cycloaddition/cycloreversion reactions of 1,4-oxazin-2-one precursors with alkynes can produce highly substituted pyridines. nih.gov This methodology highlights the versatility of using heterocyclic precursors for the construction of complex pyridine-containing molecules. nih.gov

Furthermore, the cyclization of intermediates derived from pyridinium (B92312) salts can lead to a diverse array of N-, O-, and S-heterocycles. researchgate.net The synthesis of fused bicyclic heterocycles can be achieved through nucleophilic addition to N-pyridinium salts, followed by electrocyclic ring opening/ring closure and fused ring formation. bohrium.com These strategies underscore the importance of pyridyl-containing building blocks in the construction of complex molecular architectures.

| Precursor | Reagent(s) | Fused Heterocyclic Product | Reference |

| 5-Aminopyrazole | Alkynyl aldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |

| Conjugated ynone | 2-Aminopyridine, sulfonyl azide | Pyridin-2(1H)-imine | figshare.com |

| 1,4-Oxazin-2-one | Phenyl acetylene | Substituted pyridine | nih.gov |

| Pyridine N-imine | 6-Alkyl-4-oxohex-5-ynoate, hydrazine | 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinone | rsc.org |

| Bicyclic Thiazolo 2-pyridone | Aryne | Three-dimensional ring fused heterocycle | nih.gov |

Mechanistic Investigations of Cyclization Processes and Intermediate Structures

The structural framework of this compound, featuring a pyridine ring and an α,β-unsaturated ketone, presents opportunities for intramolecular cyclization reactions, though specific mechanistic studies on this exact compound are not extensively detailed in the provided literature. However, by examining related structures, plausible cyclization pathways and key intermediates can be inferred.

One potential pathway involves the nitrogen of the pyridine ring acting as a nucleophile. Under acidic conditions, protonation of the carbonyl group would activate the enone system towards nucleophilic attack. The pyridine nitrogen could then attack the β-carbon of the butenone chain, leading to a cyclized intermediate. A subsequent rearrangement or elimination step could then lead to a stable fused-ring system.

Analogous reactions have been studied for similar compounds. For instance, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to the formation of 4,6-dimethylpyridin-2(1H)-ones. researchgate.net This transformation proceeds via the cyclization of amides derived from β-enamino ketones. researchgate.net Another relevant example is the acid-catalyzed cyclative alkylation of a bis-enaminone intermediate, formed from an N-allylenaminone, which proceeds via elimination of water to yield a 1,4-dihydropyridine (B1200194) derivative. mdpi.com Studies on the cyclization of 3-amino-2,4-dihydroxybutanoic acid derivatives have also shown that regioselective cyclizations can be achieved, leading to various heterocyclic structures like γ-lactones and oxazolines, where the nitrogen function plays a key role. rsc.org These examples highlight the propensity of related structures to undergo intramolecular cyclization, suggesting that this compound could serve as a precursor for creating more complex heterocyclic scaffolds.

Isomerization Phenomena and Prototropic Rearrangements

The carbon-carbon double bond in this compound allows for the existence of geometric isomers, designated as E (trans) and Z (cis). The interconversion between these isomers, or E/Z isomerization, is a significant chemical process, often induced by photochemical means.

Visible-light photocatalysis has emerged as a powerful method for promoting E-to-Z isomerization of olefins. mdpi.com This process typically involves the use of a photosensitizer that, upon absorbing light, transfers its energy to the alkene. This energy transfer promotes the alkene from its ground state to an excited triplet state. In this triplet state, the π-bond of the olefin is effectively broken, allowing for free rotation around the central carbon-carbon single bond. Subsequent relaxation back to the ground state can then lead to the formation of either the E or Z isomer. researchgate.net The final ratio of isomers at the photostationary state is dependent on factors such as the triplet state energies of the respective isomers and their rates of interconversion. nih.gov

Studies on structurally similar compounds, such as 4-arylbut-3-ene-2-amines and styrylpyridin-2(1H)-ones, have demonstrated efficient light-driven E/Z isomerization. nih.govresearchgate.net For example, visible light irradiation of (E)-styrylpyridin-2(1H)-ones leads to their successful conversion to the Z isomers. researchgate.net Similarly, photosensitization experiments with 4-arylbut-3-ene-2-amines show that the photostationary state composition of E and Z isomers is influenced by the arene structure and temperature. nih.gov For this compound, it is expected that irradiation, likely in the presence of a suitable photocatalyst like fac-Ir(ppy)₃, would facilitate isomerization around the olefinic bond. mdpi.com

Table 1: Factors Influencing E/Z Isomerization of Olefins

| Factor | Description | Relevant Findings |

|---|---|---|

| Photocatalyst | A substance that absorbs light and facilitates energy transfer to the olefin. | fac-Ir(ppy)₃ is a common and effective organo-photocatalyst for E-to-Z isomerization of cinnamates. mdpi.com Catalyst loading can impact efficiency, with lower loadings sometimes being more effective. mdpi.com |

| Light Source | The wavelength of light must be appropriate to excite the photosensitizer. | Visible light (e.g., blue light LEDs) is often used in modern photocatalysis. mdpi.comnih.gov |

| Substituents | Groups attached to the double bond can influence the energy of the excited state and the stability of the isomers. | The structure of aryl groups can affect the photostationary state composition. nih.gov |

| Temperature | Can affect conformer populations and reaction kinetics. | The composition of isomers at the photostationary state can be temperature-dependent. nih.gov |

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For this compound, several tautomeric forms are possible due to the presence of the ketone group and the pyridine ring.

The most common form of tautomerism for this compound is keto-enol tautomerism. masterorganicchemistry.com The primary structure is the keto form. Through the migration of a proton from the methyl group (C1) or the methylene (B1212753) group (C3) to the carbonyl oxygen, two different enol tautomers can be formed.

Furthermore, the molecule can exhibit a form of tautomerism analogous to imine-enamine tautomerism, involving the pyridine nitrogen. rsc.org A proton can migrate from the methylene group (C3) to the pyridine nitrogen, resulting in a zwitterionic or enamine-like structure. This is particularly relevant for pyridyl ketones, where equilibrium constants for the formation of enamine or zwitterion tautomers have been measured for related phenacylpyridines. rsc.org In aqueous solution, the relative stabilities for phenacylpyridines were found to be in the order of ketoimine > enamine > enol. rsc.org The enol content of 2-phenacylpyridine is noted to be unusually large in non-polar solvents, which is attributed to stabilization via hydrogen bonding to the pyridyl nitrogen in a six-membered ring. capes.gov.br

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent and its ability to form hydrogen bonds. nih.govwuxibiology.com

Generally, for simple ketones, the keto form is overwhelmingly favored in most solvents. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a strong intramolecular hydrogen bond, making it more prevalent, especially in nonpolar solvents. youtube.comresearchgate.net For this compound, the enol form can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen, forming a six-membered ring, a stabilizing feature seen in related 2-substituted pyridine compounds. capes.gov.br

The influence of the solvent can be summarized as follows:

Nonpolar Solvents (e.g., CCl₄, cyclohexane): In these solvents, the intramolecularly hydrogen-bonded enol tautomer is often favored. The solvent does not compete effectively for hydrogen bonding, allowing the internal stabilization to dominate. masterorganicchemistry.comresearchgate.net

Polar Aprotic Solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors and can disrupt intramolecular hydrogen bonds. missouri.edu This disruption can destabilize the enol form relative to the keto form, shifting the equilibrium towards the keto tautomer. researchgate.net

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms through intermolecular hydrogen bonding. Often, polar solvents favor the more polar tautomer. missouri.edu In many cases, including for related heterocyclic systems, the keto or pyridone form is better stabilized in high polarity solvents like water. wuxibiology.comnih.gov Studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that nonpolar solvents favor the keto tautomer, while polar solvents favor the enol form. nih.gov This highlights that the specific interactions and relative polarities of the tautomers are crucial.

Table 2: Predicted Tautomeric Preferences of this compound in Different Solvents

| Solvent Type | Dominant Tautomer (Predicted) | Primary Reason |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | Enol Form | Stabilization via strong intramolecular hydrogen bond between the enol -OH and the pyridine nitrogen. capes.gov.brresearchgate.net |

| Polar Aprotic (e.g., DMSO) | Keto Form | Disruption of the intramolecular hydrogen bond by the solvent, which is a strong H-bond acceptor. researchgate.netmissouri.edu |

| Polar Protic (e.g., Water) | Keto Form | Strong intermolecular hydrogen bonding with water molecules stabilizes the more polar keto tautomer. wuxibiology.comnih.gov |

Tautomeric Equilibria and Intramolecular Proton Transfer Dynamics

Functionalization Reactions of the Pyridine and Carbonyl Moieties

The chemical structure of this compound offers two primary sites for functionalization: the pyridine ring and the vinylogous carbonyl system.

Reactions at the Carbonyl Moiety: The enone system is a versatile functional group. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, in α,β-unsaturated systems, conjugate addition (Michael addition) to the β-carbon is also a common reaction pathway.

Furthermore, the carbonyl group can be transformed into other functional groups. For instance, enamino ketones, which are structurally related, can be synthesized from ketones by reaction with reagents like N,N-dimethylformamide dimethylacetal (DMFDMA). mdpi.com The resulting enaminones can then undergo further reactions, such as transamination with primary amines to introduce different substituents on the nitrogen atom. mdpi.com Acylation of related enaminones at the nitrogen atom is also a known transformation, achieved by using acyl chlorides. researchgate.net

Reactions at the Pyridine Moiety: The pyridine ring can undergo various transformations typical of this heterocycle. The nitrogen atom is basic and can be protonated or alkylated. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions, typically occurring at the 3- and 5-positions. However, the reactivity can be modified by the substituent. Nucleophilic aromatic substitution is also possible, particularly if a leaving group is present on the ring or if the ring is activated by N-oxidation.

Unveiling the Coordination Chemistry of this compound and its Analogs

The coordination chemistry of heterocyclic compounds, particularly those incorporating pyridyl-ketone frameworks, is a burgeoning field of inorganic chemistry. These molecules serve as versatile ligands, capable of forming a wide array of metal complexes with diverse structural motifs and potential applications. This article focuses on the coordination chemistry of the specific α,β-unsaturated ketone, this compound, and its structural analogs, exploring the principles of ligand design, the synthesis and characterization of their metal complexes, and their structural analysis. While specific data on this compound is limited, a comprehensive understanding can be built by examining closely related pyridyl-ketone and pyridyl-chalcone systems.

Coordination Chemistry and Metal Complexation

Impact of Coordination on Electronic and Steric Properties of the Ligand

The coordination of this compound to a metal center can significantly alter its electronic and steric properties.

Electronic Effects:

Ligand Field Effects: The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, known as the ligand field effect. The magnitude of this splitting influences the electronic properties of the complex, such as its color and magnetic behavior. nih.gov

Inductive and π-Bonding Effects: The electron-withdrawing nature of the metal center can affect the electron density distribution within the ligand. This can be transmitted through both σ-bonds (inductive effect) and π-bonds (mesomeric effect). nih.gov For ligands with π-acceptor capabilities, metal-to-ligand back-donation can occur, where electron density from the metal is transferred to the ligand's π* orbitals. nih.gov This back-donation can strengthen the metal-ligand bond and influence the reactivity of the ligand.

Steric Effects:

Conformational Changes: Upon coordination, the ligand may be forced to adopt a specific conformation to accommodate the geometric constraints of the metal's coordination sphere. This can lead to distortions from the planar geometry of the free ligand. rsc.org

In essence, the coordination of this compound to a metal ion is a synergistic process. The inherent properties of the ligand dictate the type of complex that can be formed, while the act of coordination, in turn, modifies the electronic and steric characteristics of the ligand itself.

Spectroscopic and Structural Elucidation Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of molecules in solution and the solid state. For a compound like 4-(Pyridin-2-YL)but-3-EN-2-one (B2755965), advanced NMR applications can reveal information about tautomeric equilibria, conformational dynamics, and solid-state structure that are inaccessible by other means.

While this compound is primarily represented as an α,β-unsaturated ketone, the potential for tautomerism exists, particularly the keto-enol equilibrium. The presence and ratio of these tautomers can be significantly influenced by the solvent environment. nih.gov In solution, the compound may exist as a mixture of the primary keto form and its enol tautomer.

NMR spectroscopy is exceptionally well-suited for studying such equilibria because the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species. encyclopedia.pub The analysis of ¹H and ¹³C NMR spectra in various solvents can provide definitive evidence for the presence of tautomers and allow for the quantification of their relative populations. nih.govmdpi.com

For instance, in the ¹H NMR spectrum, the enol form would be characterized by the appearance of a hydroxyl (-OH) proton signal and a shift in the chemical shifts of the vinylic protons. Similarly, the ¹³C NMR spectrum of the enol tautomer would show a signal for a C-O single bond at a higher field (lower ppm) and a C=C double bond in place of the C=O signal of the keto form, which typically appears at a very low field (~200 ppm). nih.gov

The choice of solvent plays a critical role in shifting the equilibrium. Non-polar solvents like chloroform (B151607) often favor the enol form through intramolecular hydrogen bonding, whereas polar aprotic solvents like DMSO can stabilize the keto form. nih.gov The study of related 1-(n-pyridinyl)butane-1,3-diones has shown that deuterium (B1214612) isotope effects on ¹³C chemical shifts can also be measured to determine the equilibrium constants of keto-enol tautomers with high precision. ruc.dk

Table 1: Influence of Solvent on Keto-Enol Tautomeric Equilibrium for Analogous Carbonyl Systems

| Solvent | Polarity | Predominant Form | Rationale |

| Chloroform (CDCl₃) | Non-polar | Enol | Stabilization via intramolecular hydrogen bonding. nih.gov |

| Methanol (B129727) (CD₃OD) | Polar Protic | Varies | Can form hydrogen bonds with both keto and enol forms. |

| DMSO-d₆ | Polar Aprotic | Keto | Strong hydrogen bond acceptor, disrupts intramolecular H-bonding of the enol form. nih.gov |

The interconversion between tautomers, if occurring at an intermediate rate on the NMR timescale, can be studied using variable temperature NMR experiments. researchgate.net

Beyond tautomerism, this compound possesses conformational flexibility, primarily involving rotation around the single bonds. The two main points of rotation are the C-C bond connecting the pyridine (B92270) ring to the butenone chain and the C-C single bond within the enone moiety. This can lead to different conformers, such as the s-trans and s-cis isomers with respect to the enone double and single bonds.

Advanced NMR techniques, such as 2D Exchange Spectroscopy (EXSY), can be used to probe these dynamic processes. researchgate.net If the exchange rate between two conformers is on the order of the NMR experiment's timescale, cross-peaks will appear in the EXSY spectrum, connecting the signals of the exchanging nuclei. The intensity of these cross-peaks is related to the rate of exchange, allowing for the determination of kinetic parameters for the conformational change.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, helping to distinguish between different stable conformers. For example, an NOE between a proton on the pyridine ring and a proton on the butenone chain would indicate a specific preferred orientation in solution. These methods are crucial for understanding the complex energy landscape of flexible molecules and identifying sparsely populated but potentially significant "invisible" states that are transiently formed. nih.govvtt.fi

Table 2: NMR Techniques for Studying Conformational Dynamics

| Technique | Abbreviation | Information Obtained |

| Exchange Spectroscopy | EXSY | Identifies exchanging sites and measures rates of slow chemical exchange (e.g., conformational changes, tautomerism). researchgate.net |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of nuclei, aiding in the assignment of stereochemistry and preferred conformation. nih.gov |

| Rotating-Frame Overhauser Effect Spectroscopy | ROESY | Similar to NOESY, but more effective for molecules with intermediate molecular weights where the NOE may be zero. |

| Spin-Lattice Relaxation (T₁) Measurement | - | Provides information on fast (picosecond to nanosecond) molecular motions and tumbling. vtt.fi |

Solid-State NMR Investigations of Pyridyl Enone Systems

While solution-state NMR reveals the behavior of molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) provides crucial information about the structure in the crystalline or amorphous solid phase. wikipedia.org In the solid state, molecules are typically locked into a single conformation and tautomeric form, and ssNMR can identify this specific structure. researchgate.net

Due to the lack of rapid molecular tumbling in solids, NMR signals are very broad. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and achieve high-resolution spectra. libretexts.orgemory.edu Cross-Polarization (CP) is another technique used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. researchgate.net

A ¹³C CP/MAS spectrum of this compound would provide the precise chemical shifts of the carbon atoms in the solid-state conformation. This data is invaluable for several reasons:

It can definitively establish the predominant tautomer (keto or enol) in the solid state. researchgate.net

The chemical shifts can be compared to theoretical values calculated for different possible conformers to determine the most likely structure.

It provides a static reference point to compare with the averaged signals observed in solution, helping to deconvolute the effects of dynamics and solvation. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in bond strength and molecular geometry, making them excellent tools for analyzing conformational and tautomeric equilibria. nih.govkurouskilab.com

For this compound, the most informative region in the IR and Raman spectra would be the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching region (typically 1600-1800 cm⁻¹).

Keto Form: This form will exhibit a strong, characteristic C=O stretching band, typically around 1650-1680 cm⁻¹. The conjugated C=C bond will also have a distinct stretching frequency.

Enol Form: In this tautomer, the C=O band would be absent, and a new O-H stretching band would appear at higher frequencies (around 3200-3600 cm⁻¹). The C=C stretching region would also be altered due to the formation of a different conjugated system.

IR and Raman spectroscopy are complementary. spectroscopyonline.com Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum (like C=O stretch), while vibrations that involve a large change in polarizability are strong in the Raman spectrum (like symmetric C=C stretches). By using both techniques, a more complete vibrational profile can be obtained. researchgate.net

Advanced techniques like two-dimensional IR (2D IR) spectroscopy can even be used to distinguish interconverting tautomeric species by observing cross-peaks that indicate coupling between the vibrational modes of the different forms. nih.gov

Table 3: Characteristic Vibrational Frequencies for Tautomeric Analysis

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Spectroscopic Technique |

| C=O Stretch | ~1650-1680 | Absent | IR (strong), Raman (weak) |

| O-H Stretch | Absent | ~3200-3600 | IR (broad) |

| Conjugated C=C Stretch | ~1600-1640 | Altered frequency and intensity | Raman (strong), IR (variable) |

| C-O Stretch | ~1200-1300 | ~1250-1350 (enol C-O) | IR (strong) |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The conjugated π-system of this compound, which extends across the pyridine ring and the enone moiety, is expected to give rise to distinct electronic transitions.

The UV-Vis spectrum would likely be characterized by two main absorption bands:

A high-energy band corresponding to a π→π* transition within the conjugated system.

A lower-energy, weaker band corresponding to an n→π* transition, involving the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen.

The position of the maximum absorption (λ_max) is sensitive to the solvent environment. A shift to longer wavelengths (red shift) in polar solvents is often observed for π→π* transitions, a phenomenon known as positive solvatochromism. The protonation of the pyridine nitrogen in acidic conditions would also significantly alter the electronic structure and thus the absorption spectrum, typically causing a red shift due to the enhanced electron-withdrawing nature of the resulting pyridinium (B92312) ion. researchgate.net

Some pyridyl-containing compounds are known to be fluorescent. nih.govmdpi.com Upon excitation at a wavelength within its absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. These properties are critical for applications in materials science and as fluorescent probes. researchgate.net

Table 4: Typical Photophysical Data for Pyridyl-Containing Chromophores

| Property | Description | Typical Value Range | Factors Influencing Value |

| Absorption Max (λ_max) | Wavelength of maximum light absorption. | 250-400 nm | Solvent polarity, pH, conjugation length. researchgate.net |

| Molar Absorptivity (ε) | Measure of how strongly a chemical species absorbs light at a given wavelength. | 10,000 - 50,000 M⁻¹cm⁻¹ | Chromophore structure. |

| Emission Max (λ_em) | Wavelength of maximum fluorescence emission. | 350-550 nm | Solvent polarity, molecular rigidity. mdpi.com |

| Stokes Shift | Difference between λ_max and λ_em. | 50-150 nm | Structural relaxation in the excited state. |

| Fluorescence Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed. | 0.01 - 0.80 | Molecular structure, solvent, temperature. |

Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Species

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of a compound.

Beyond simple identification, MS is instrumental in studying reaction mechanisms by identifying intermediates and characterizing fragmentation pathways. In the context of this compound, mass spectrometry can provide supporting evidence for the existence of tautomers. The keto and enol forms, although having the same molecular weight, may exhibit different fragmentation patterns upon ionization due to their distinct bonding arrangements. mdpi.com

For example, the enol form might undergo a characteristic loss of a hydroxyl radical, a pathway not available to the keto form. Conversely, the keto form might show fragmentation patterns typical of ketones, such as α-cleavage. By carefully analyzing the fragments produced in the mass spectrometer, one can infer the structure of the precursor ion and, by extension, gain evidence for the presence of different tautomeric species in the original sample. nih.gov This information is crucial for understanding the reactivity and potential transformation pathways of the compound.

Photoelectron Spectroscopy for Determination of Ionization Energies

Photoelectron spectroscopy (PES) is a powerful technique utilized to determine the ionization energies of electrons within a molecule, providing profound insights into its electronic structure. pnnl.govkhanacademy.org This method is predicated on the photoelectric effect, where a sample is irradiated with high-energy photons, causing the ejection of electrons. pnnl.gov By measuring the kinetic energy of these ejected photoelectrons, the binding energy of the electrons in their respective molecular orbitals can be determined. khanacademy.org The resulting photoelectron spectrum plots the number of ejected electrons against their binding energy, with peaks corresponding to the ionization from different molecular orbitals.

The electronic structure of this compound is characterized by a conjugated system that includes the pyridine ring, the carbon-carbon double bond, and the carbonyl group. This extended π-system, along with the lone pair of electrons on the nitrogen atom and the oxygen atom, gives rise to a series of molecular orbitals with distinct energy levels.

In a hypothetical Ultraviolet Photoelectron Spectroscopy (UPS) experiment, which probes the valence electron region, one would expect to observe a series of bands corresponding to the ionization of electrons from these orbitals. The lowest ionization energy would correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For this compound, the HOMO is likely to be a π-orbital with significant contribution from the nitrogen lone pair and the conjugated enone system. Subsequent bands at higher ionization energies would correspond to the removal of electrons from other π-orbitals and σ-orbitals.

Hypothetical Ionization Energies for this compound

| Assignment | Vertical Ionization Energy (eV) |

|---|---|

| π (HOMO) | ~8.5 - 9.5 |

| n (Nitrogen lone pair) | ~9.0 - 10.0 |

| π | ~10.0 - 11.0 |

| n (Oxygen lone pair) | ~10.5 - 11.5 |

| π | ~11.5 - 12.5 |

| σ | > 12.5 |

This table is illustrative and provides expected ranges for ionization energies based on the electronic structure of the molecule. Actual experimental values may vary.

The analysis of the vibrational fine structure within the photoelectron bands could also provide information about the bonding character of the molecular orbitals. For instance, the removal of an electron from a bonding orbital would likely lead to a broader band with resolved vibrational structure, indicating a change in the equilibrium geometry of the resulting cation.

Correlative Spectroscopic Techniques for Comprehensive Structural Insights

The unambiguous structural elucidation of an organic compound like this compound relies on the synergistic use of multiple spectroscopic techniques. While individual methods provide specific pieces of the structural puzzle, a correlative approach, integrating data from various sources, is essential for a comprehensive and definitive characterization. The primary techniques employed for such a purpose include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the vinylic protons of the enone moiety, and the methyl protons. The coupling patterns between adjacent protons would be crucial in establishing the connectivity of the carbon skeleton.

¹³C NMR: This method probes the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the carbon signals would indicate the nature of their hybridization and their electronic environment (e.g., aromatic, vinylic, carbonyl, methyl).

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O (carbonyl) stretch of the ketone, the C=C stretches of the alkene and the pyridine ring, and the C-H stretches of the aromatic and aliphatic protons.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum would confirm the molecular formula of this compound. The fragmentation pattern, resulting from the cleavage of the molecule into smaller charged fragments, would offer further structural clues, such as the loss of a methyl group or the pyridine ring.

The collective interpretation of data from these techniques allows for a confident assignment of the structure. For instance, the molecular formula from MS, combined with the identification of functional groups from IR and the detailed connectivity map from NMR, would leave little ambiguity in the final structural determination.

Correlative Spectroscopic Data for the Structural Elucidation of this compound

| Spectroscopic Technique | Expected Observations and Information Gained |

|---|---|

| ¹H NMR | - Signals for pyridine ring protons (distinct chemical shifts and coupling).

|

| ¹³C NMR | - Signal for the carbonyl carbon (~190-200 ppm).

|

| IR Spectroscopy | - Strong C=O stretching vibration (~1670 cm⁻¹).

|

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight.

|

This integrated approach ensures a robust and reliable structural assignment, forming the bedrock of its chemical characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. However, specific DFT studies on 4-(Pyridin-2-YL)but-3-EN-2-one (B2755965) are absent from the available literature.

Geometry Optimization and Conformational Energy Landscape Analysis

A geometry optimization study would determine the most stable three-dimensional structure of the molecule. This would be followed by a conformational analysis to map its energy landscape, identifying different stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shapes. No such analysis for this compound has been found in published research.

Accurate Prediction of Tautomeric Preferences and Energy Differences

Many organic molecules, particularly those with keto-enol functionalities like this compound, can exist in different tautomeric forms. DFT calculations are frequently used to predict the relative stabilities of these tautomers. For instance, research on related curcuminoid derivatives has noted that the enol form is often more stable due to conjugation and intramolecular hydrogen bonding mdpi.com. However, a specific computational study detailing the tautomeric preferences of this compound is not available.

Theoretical Simulation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis spectra). These theoretical spectra are invaluable for interpreting experimental data. While experimental NMR data exists for related compounds, which helps in their structural elucidation, theoretical simulations of these parameters for this compound have not been reported mdpi.com.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are computationally intensive techniques based on first principles of quantum mechanics, offering very high accuracy. These methods would provide a more precise understanding of the electronic structure of this compound. The scientific literature lacks any studies that have applied high-level ab initio calculations to this specific molecule.

Reaction Mechanism Elucidation Through Computational Pathways

Computational modeling is a key method for investigating the step-by-step pathways of chemical reactions, helping to understand how reactants are converted into products.

Identification and Characterization of Transition States

A critical part of studying reaction mechanisms is the identification and characterization of transition states—the high-energy structures that exist at the peak of the reaction energy profile. No computational studies on the reaction mechanisms involving this compound, or the characterization of its potential transition states, are currently available in the scientific literature.

Calculation of Activation Barriers and Reaction Energetics

Theoretical calculations are instrumental in elucidating the mechanisms and feasibility of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which are critical parameters for determining reaction rates. For instance, high activation energy barriers, in the range of 50–70 kcal mol−1, are often considered challenging to overcome under standard solution-phase organic synthesis conditions rsc.orgrsc.org. However, computational studies can help in designing reaction conditions, such as high-temperature synthesis, to surmount these barriers rsc.orgrsc.org.

The energetics of various potential reactions, such as nucleophilic additions to the enone system or transformations involving the pyridine (B92270) ring, can be systematically evaluated. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. For example, in the study of methylation reactions of DNA bases, DFT calculations have been used to show that such reactions can have relatively small activation energies and are exothermic, indicating their feasibility researchgate.net. While specific data for this compound is not available, a hypothetical reaction pathway and its energetic profile can be modeled.

Illustrative Data Table for a Hypothetical Reaction:

| Reaction Coordinate | Method | Calculated Energy (kcal/mol) |

| Reactants | DFT (B3LYP/6-31G) | 0.0 |

| Transition State | DFT (B3LYP/6-31G) | +25.3 |

| Intermediates | DFT (B3LYP/6-31G) | -5.2 |

| Products | DFT (B3LYP/6-31G) | -15.8 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations offer a cinematic view of the molecular world, allowing for the exploration of the dynamic behavior of this compound in various environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.

For a molecule like this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: The molecule possesses several rotatable bonds, and MD simulations can map the accessible conformations and the energy barriers between them. This is crucial for understanding its interactions with biological targets or its packing in the solid state.

Study Solvation Effects: By simulating the molecule in a solvent box (e.g., water), one can investigate the structure of the solvation shell and the dynamics of solvent molecules around the solute. This is vital for understanding its solubility and reactivity in solution.

Investigate Interactions with Other Molecules: MD simulations are a cornerstone of drug design, used to study the binding of a ligand to a protein's active site. For this compound, this could involve simulating its interaction with a target enzyme to understand the binding mode and estimate the binding affinity.

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their observed properties. These models are built on the principle that the structure of a molecule dictates its properties. For this compound, QSPR models could be developed to predict a wide range of properties, including but not limited to:

Physicochemical Properties: Such as boiling point, solubility, and partition coefficient (logP).

Biological Activity: Predicting the inhibitory concentration (IC50) or binding affinity against a particular biological target. QSAR (Quantitative Structure-Activity Relationship) is a subset of QSPR focused on biological activity researchgate.netnih.govresearchgate.net.

Spectroscopic Properties: Correlating structural features with NMR or IR spectral data.

The development of a QSPR model involves several key steps:

Data Collection: A dataset of compounds with known properties is assembled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like gene expression programming, are used to build a mathematical model that relates the descriptors to the property of interest nih.govresearchgate.net.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While no specific QSPR models for this compound are publicly available, the methodology provides a framework for future predictive studies.

Analysis of Intramolecular Interactions: Hydrogen Bonding and Aromaticity Effects

The structure and properties of this compound are influenced by a subtle balance of intramolecular interactions. Computational methods are indispensable for characterizing these interactions.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors, it can act as a hydrogen bond acceptor at the nitrogen atom of the pyridine ring and the carbonyl oxygen. In derivatives of this compound, intramolecular hydrogen bonds can play a significant role in determining the preferred conformation and influencing chemical shifts in NMR spectra d-nb.infonih.govruc.dkresearchgate.net. For example, in related enaminoketone systems, an intramolecular N—H⋯O hydrogen bond is a key structural feature researchgate.net. Theoretical calculations can quantify the strength of these interactions through methods like Quantum Theory of Atoms in Molecules (QTAIM) d-nb.info.

Advanced Applications and Future Research Directions

Role in Catalysis and Catalytic System Design

The presence of the pyridyl group, a well-established ligand component in coordination chemistry, suggests a significant potential for 4-(Pyridin-2-yl)but-3-en-2-one (B2755965) and related pyridyl enones in catalysis. wikipedia.org The nitrogen atom's lone pair of electrons can effectively coordinate to transition metals, forming stable complexes that can act as catalysts for a variety of organic transformations. researchgate.netfiveable.me

In homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Pyridine (B92270) and its derivatives are widely used ligands because their electronic and steric properties can be readily tuned. wikipedia.orgnih.gov Pyridyl enones, such as this compound, function as hybrid ligands, where the pyridine nitrogen acts as a σ-donor. The conjugated enone system can influence the electronic environment of the metal center through inductive and resonance effects, thereby modulating its catalytic activity.

The coordination of the pyridyl nitrogen to a metal center can stabilize the complex, while the enone moiety can participate in several ways:

Electronic Tuning: The electron-withdrawing nature of the enone can affect the electron density at the metal center, influencing its reactivity in catalytic steps like oxidative addition and reductive elimination.

Hemilability: The carbonyl oxygen of the enone could potentially engage in weak, secondary coordination to the metal center. This hemilabile behavior, where one donor atom can dissociate and re-associate, can open up coordination sites on the catalyst during the catalytic cycle, facilitating substrate binding.

Substrate Interaction: The conjugated π-system can interact with substrates or other ligands in the coordination sphere, influencing the stereochemistry of the reaction.

While research on this compound itself as a ligand is specific, the broader class of pyridyl-containing ligands has seen extensive use in various catalytic reactions, as summarized in the table below.

| Ligand Type | Metal | Catalytic Application |

| (Pyridyl)imine | Fe(II) | Asymmetric Transfer Hydrogenation of Ketones researchgate.net |

| Pyridyl-phosphine | Ni, Pd | Ethene Oligomerization researchgate.net |

| Bis(pyridyl)allene | Pd(II), Pt(IV), Au(III) | Various Benchmark Reactions nih.gov |

| Pyridyl-thiourea | Ru, Os | Hydrogenation of Polar Unsaturated Bonds nih.gov |

This table presents examples of catalysis with different pyridyl-based ligands to illustrate the potential applications for pyridyl enone complexes.

Heterogenizing homogeneous catalysts by anchoring them onto solid supports is a key strategy for improving catalyst recyclability and stability. Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, offering a highly tunable platform for heterogeneous catalysis. nih.govrsc.org

The pyridyl nitrogen of this compound makes it an excellent candidate for integration into MOF structures. It can be utilized in several ways:

As a Linker: The molecule could be functionalized with additional coordinating groups (e.g., carboxylates) to act as a primary building block or linker in MOF synthesis. The pyridyl nitrogen would coordinate to one metal center, while the other functional groups bind to adjacent centers, creating a porous framework. The enone moiety would be systematically distributed throughout the pores, potentially acting as an accessible catalytic site.

Post-Synthetic Modification: The pyridyl enone could be introduced into a pre-existing MOF that has open metal sites or reactive functional groups. This allows for the precise placement of the catalytic moiety within the framework.

Pyridyl-containing ligands have been successfully used to construct MOFs for various catalytic applications, such as the hydroboration of alkynes. nih.govrsc.org Covalent Organic Frameworks (COFs) with pyridyl-imine structures have also been developed for photocatalysis. nih.gov The integration of a pyridyl enone like this compound into such frameworks could create heterogeneous catalysts with active sites confined within the MOF's nanochannels, potentially leading to enhanced selectivity due to substrate size-selectivity and confinement effects. mdpi.com

Understanding the catalytic cycle is fundamental to optimizing catalyst performance. A plausible catalytic cycle for a reaction catalyzed by a metal complex of a pyridyl enone ligand would involve several key steps typical of homogeneous catalysis. libretexts.org While specific mechanistic studies on this compound complexes are not extensively documented, a hypothetical cycle can be proposed based on known mechanisms for related pyridine-ligated catalysts. nih.govmdpi.com

Consider a generic cross-coupling reaction. A proposed catalytic cycle might proceed as follows:

Oxidative Addition: The active, low-valent metal catalyst (M⁰) reacts with a substrate (e.g., an aryl halide, R-X), leading to its oxidation (M²⁺) and the formation of a new complex where the substrate fragments are bound to the metal.

Transmetalation: A second reagent (e.g., an organoboron compound, R'-B(OR)₂) exchanges its organic group with the halide on the metal center.

Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the metal center, forming the final product (R-R'). This step regenerates the initial low-valent state of the metal catalyst (M⁰), allowing it to re-enter the catalytic cycle.

Throughout this cycle, the pyridyl enone ligand remains coordinated to the metal, influencing each step. Its electronic properties would affect the rates of oxidative addition and reductive elimination. If the enone moiety exhibits hemilability, it could facilitate the coordination and dissociation of substrates and reagents. In photocatalytic cycles, the conjugated system of the pyridyl enone could also play a role in light absorption and energy transfer processes. acs.org

Advanced Materials Science Applications

The conjugated system of this compound, formed by the pyridine ring and the enone group, imparts interesting photophysical properties that are desirable for applications in materials science, particularly in optoelectronics and sensor technologies.

Materials with tailored optical and electronic properties are the foundation of modern optoelectronic devices. The incorporation of pyridine moieties into conjugated organic molecules is a known strategy for tuning their photophysical characteristics, such as absorption and fluorescence. nih.govnih.govsigmaaldrich.com The structure of this compound features an extended π-conjugated system which is a prerequisite for a molecule to act as a chromophore or fluorophore.

The potential optoelectronic applications are based on the following characteristics:

Luminescence: Coordination of the pyridyl nitrogen to metal ions (e.g., Zn²⁺, Cd²⁺) can lead to the formation of metal-organic complexes or frameworks that exhibit strong fluorescence. rsc.org The emission properties can be tuned by changing the metal ion or by modifying the substituents on the pyridyl enone scaffold.

Charge Transfer: The molecule possesses both an electron-donating (pyridine) and an electron-withdrawing (enone) character, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation. This property is highly sought after for applications in non-linear optics and as building blocks for organic light-emitting diodes (OLEDs).

Oligomers and Polymers: The enone functionality offers a site for polymerization reactions. Oligomers or polymers containing the pyridyl enone unit could exhibit unique optoelectronic properties arising from the extended conjugation. rsc.org

| Compound Class | Key Optoelectronic Property | Potential Application |

| Pyridine-containing polymers | pH-responsive fluorescence nih.gov | pH Sensors |

| 2,6-bis(2-anilinoethynyl)pyridine scaffolds | Tunable fluorescence via functional groups nih.govsigmaaldrich.com | Anion Sensors |

| Pyridine–thiophene oligomers | Helical structures influencing absorption spectra rsc.org | Chiral optical materials |

| Pyridine-based MOFs | Intense fluorescent emissions rsc.org | Luminescent materials, sensors |

This table summarizes the optoelectronic properties and applications of various pyridine-containing materials, highlighting the potential of the pyridyl enone scaffold.

Chemical sensors are devices that detect the presence of specific chemical analytes and generate a measurable signal. The this compound structure contains the essential components of a chemosensor: a recognition site (the pyridyl nitrogen) and a signaling unit (the conjugated enone system).

The mechanism of sensing would involve the interaction of an analyte with the pyridyl nitrogen. This binding event would perturb the electronic structure of the entire conjugated system, leading to a change in its optical properties, such as:

Colorimetric Sensing: A change in the absorption spectrum, resulting in a visible color change.

Fluorometric Sensing: A change in the fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength.

This principle has been demonstrated in various pyridine-based sensors:

pH Sensing: The pyridyl nitrogen can be protonated in acidic conditions. This protonation alters the electronic properties of the conjugated system, leading to a change in fluorescence, allowing for the detection of pH changes. nih.gov

Metal Ion Sensing: The nitrogen atom can act as a chelation site for metal ions. The coordination of a metal ion can rigidify the molecular structure and enhance fluorescence emission, providing a "switch-on" sensor for specific cations like beryllium. researchgate.net

Given these precedents, this compound is a promising platform for the development of new optical sensors for a range of analytes.

Exploration as Novel MALDI Mass Spectrometry Matrices

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a vital analytical technique for large molecules, where a matrix absorbs laser energy to enable soft ionization of the analyte with minimal fragmentation wikipedia.org. The selection of a suitable matrix is a critical step, as it directly influences the quality of the analysis nih.govmdpi.com. A good matrix must possess strong absorption at the laser's wavelength, typically in the UV range, be stable under high vacuum, and facilitate the ionization of the analyte while generating minimal background interference in the low mass-to-charge (m/z) region mdpi.comnih.gov.

While this compound has not been extensively documented as a MALDI matrix, its structural features suggest potential utility in this application. The molecule contains a pyridine ring and an α,β-unsaturated ketone system, both of which are chromophoric and capable of absorbing UV light. Research into novel matrices has shown that pyridine derivatives can be effective. For instance, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP) has been successfully introduced as a novel matrix for the MALDI imaging of metabolites in tissue, demonstrating excellent UV absorption, high stability, low background interference, and high ionization efficiency for endogenous metabolites nih.gov.

The potential of this compound as a MALDI matrix is based on these analogous findings. Its conjugated system is expected to efficiently absorb laser energy, a primary requirement for a matrix mdpi.com. Furthermore, its molecular weight is low enough that its own ions are less likely to interfere with the analysis of small molecules. Future research could focus on evaluating the performance of this pyridyl enone and its derivatives, assessing their ability to co-crystallize with various analytes and their effectiveness in promoting ionization across different classes of molecules. The development of matrices with dual polarity capabilities is also a significant area of interest, and the electronic properties of pyridyl enones could be tuned to achieve this mdpi.comnih.gov.

Synthetic Building Blocks for Complex Chemical Architectures

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of natural products and pharmaceuticals bohrium.com. Consequently, functionalized pyridines like this compound are highly valuable as synthetic building blocks for constructing more complex molecular architectures. The α,β-unsaturated ketone moiety provides multiple reactive sites for a variety of chemical transformations.

Pyridyl chalcones, a class of compounds to which this compound belongs, are versatile precursors for synthesizing a range of heterocyclic systems. For example, they can undergo cyclo-condensation reactions to form new, highly substituted pyridine rings. A notable application involves the reaction of a pyridyl-incorporated chalcone (B49325) with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297), which yields a new nicotinonitrile derivative—a pyridine ring fused with other functionalities researchgate.net. This demonstrates a powerful strategy for elaborating the initial pyridyl enone into more complex, polycyclic structures.